Methionylglycine

Overview

Description

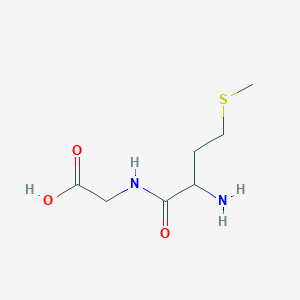

L-Methionylglycine is a dipeptide composed of the amino acids methionine and glycine. It is often studied for its potential role in biochemical processes and protein synthesis. This compound may have implications in nutritional supplements and therapeutic treatments due to the essential nature of methionine .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Methionylglycine can be synthesized through peptide synthesis methods. One common approach involves the coupling of methionine and glycine using peptide coupling reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) under mild conditions. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of L-Methionylglycine may involve solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS is advantageous for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids, and finally cleaving the peptide from the resin .

Chemical Reactions Analysis

Types of Reactions

L-Methionylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Catalyzed by metal complexes like palladium(II) or platinum(II) in aqueous solutions at acidic pH.

Oxidation: Performed using oxidizing agents such as hydrogen peroxide or peracids.

Major Products Formed

Hydrolysis: Produces methionine and glycine.

Oxidation: Produces methionine sulfoxide or methionine sulfone.

Scientific Research Applications

L-Methionylglycine has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide bond hydrolysis and oxidation reactions.

Biology: Investigated for its role in protein synthesis and potential as a nutritional supplement.

Medicine: Explored for therapeutic applications due to the essential nature of methionine.

Industry: Utilized in the production of peptide-based drugs and supplements.

Mechanism of Action

L-Methionylglycine exerts its effects primarily through its constituent amino acids, methionine and glycine. Methionine is involved in various metabolic pathways, including the synthesis of S-adenosylmethionine (SAMe), a key methyl donor in numerous biochemical reactions. Glycine acts as a neurotransmitter and is involved in the synthesis of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

L-Alanylglycine: Another dipeptide composed of alanine and glycine.

L-Valylglycine: A dipeptide consisting of valine and glycine.

Uniqueness

L-Methionylglycine is unique due to the presence of methionine, an essential amino acid with a sulfur-containing side chain. This sulfur group imparts distinct chemical reactivity, such as susceptibility to oxidation, which is not observed in dipeptides lacking sulfur-containing amino acids .

Properties

IUPAC Name |

2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-13-3-2-5(8)7(12)9-4-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOHLNCNYLGICT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864512 | |

| Record name | Methionylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methionyl-Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7403-12-5, 14486-03-4 | |

| Record name | NSC400385 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC88865 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B13396471.png)

![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13396492.png)

![[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine](/img/structure/B13396523.png)